

Comparative in vitro susceptibility of *Treponema pallidum* to benzylpenicillin benzathine vs ceftriaxone

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Compound of Interest

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In Vitro Showdown: Benzylpenicillin Benzathine versus Ceftriaxone Against the Syphilis Spirochete

A Comparative Analysis for Researchers and Drug Development Professionals

The steadfast efficacy of penicillin in treating syphilis, caused by the spirochete *Treponema pallidum*, has been a cornerstone of public health for decades. However, the emergence of antibiotic resistance in other pathogens and the need for alternative therapies in specific clinical scenarios necessitate a continued evaluation of other antimicrobial agents. This guide provides a comparative in vitro analysis of the susceptibility of *Treponema pallidum* to benzylpenicillin, the active component of **benzylpenicillin benzathine**, and ceftriaxone, a third-generation cephalosporin.

Quantitative Susceptibility Data

The following table summarizes the in vitro susceptibility of *Treponema pallidum* to benzylpenicillin (penicillin G) and ceftriaxone, expressed as Minimum Inhibitory Concentrations (MICs). Lower MIC values are indicative of greater potency.

Antibiotic	Treponema pallidum Strain(s)	MIC (mg/L)	MIC (µg/ml)	Reference
Penicillin G	Nichols	-	0.0005	[1][2][3]
Ceftriaxone	Not specified	0.0025	-	[4][5]
Penicillin G	Nichols	-	0.002	[6]
Ceftriaxone	Nichols	-	0.01	[6]

Note: **Benzylpenicillin benzathine** is a long-acting injectable formulation. In vitro susceptibility testing is performed using its active component, benzylpenicillin (penicillin G). The slow release of benzylpenicillin from the benzathine salt in vivo ensures prolonged therapeutic concentrations.[7]

Experimental Protocols

The determination of in vitro susceptibility of the fastidious and slow-growing *Treponema pallidum* requires specialized laboratory techniques. The data presented in this guide is primarily based on the following experimental methodology.

In Vitro Culture of *Treponema pallidum*

Treponema pallidum is cultured in vitro using a co-culture system with Sf1Ep cottontail rabbit epithelial cells.[1][2][3][8] This system provides the necessary nutrients and physical support for the spirochetes to multiply. The cultures are maintained in a modified tissue culture medium, often referred to as *T. pallidum* Culture Medium (TpCM-2), under a low oxygen atmosphere (typically 2.5% O₂) at 37°C.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antibiotic that prevents the multiplication of the bacterium.[1][2][3] A common method for determining the MIC for *T. pallidum* involves the following steps:

- **Inoculation:** A standardized inoculum of *T. pallidum* is added to the Sf1Ep cell cultures.

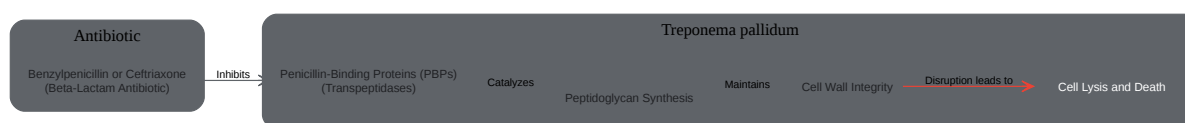
- Antibiotic Exposure: The cultures are then exposed to a range of concentrations of the antibiotic being tested (e.g., benzylpenicillin G, ceftriaxone).
- Incubation: The treated cultures are incubated for a period of 7 days to allow for bacterial multiplication in the control (no antibiotic) wells.[4][5]
- Quantification: After incubation, the treponemal burden is quantified. A highly sensitive method for this is quantitative Polymerase Chain Reaction (qPCR) targeting a specific *T. pallidum* gene, such as tp0574.[4][5]
- MIC Determination: The MIC is identified as the lowest antibiotic concentration at which the qPCR values are not significantly higher than those of the initial inoculum, indicating inhibition of growth.[4][5]

Workflow for in vitro susceptibility testing of *T. pallidum*.

Mechanism of Action

Both benzylpenicillin and ceftriaxone belong to the beta-lactam class of antibiotics and share a similar mechanism of action. They are bactericidal, meaning they actively kill the bacteria.

Their primary target is the bacterial cell wall, a rigid structure essential for maintaining the shape and integrity of the bacterium. Beta-lactam antibiotics inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the final step in peptidoglycan synthesis.[10][11][12] Peptidoglycan is a key component of the bacterial cell wall. By disrupting this process, the cell wall becomes weakened, leading to cell lysis and death.[10][12]



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Mechanism of action of beta-lactam antibiotics against *T. pallidum*.

Resistance Landscape

To date, there have been no documented clinical cases of penicillin-resistant *T. pallidum*.^[13] This is a remarkable and fortunate fact in the history of antimicrobial therapy. However, the potential for resistance to emerge exists. Recent studies have identified mutations in the *tp0705* gene, which encodes a penicillin-binding protein, in some contemporary *T. pallidum* strains.^[9] These mutations have been shown to confer partial resistance to both ceftriaxone and penicillin G in vitro.^[9] While the clinical significance of these findings is not yet fully understood, they underscore the importance of ongoing surveillance.

In contrast, resistance to macrolide antibiotics, such as azithromycin, is well-documented and widespread in *T. pallidum*.^{[14][15][16]} This resistance is primarily due to point mutations in the 23S rRNA gene.^{[14][15]}

Conclusion

Both benzylpenicillin and ceftriaxone demonstrate potent in vitro activity against *Treponema pallidum*. Benzylpenicillin remains the gold standard for syphilis treatment, and its long-acting benzathine formulation provides a crucial advantage for ensuring adequate treatment duration. Ceftriaxone stands as a viable alternative, particularly in cases of penicillin allergy or when central nervous system involvement is suspected, due to its excellent penetration into the cerebrospinal fluid.^{[17][18][19]} The continued absence of clinically significant penicillin resistance is a major public health success, but the potential for future resistance highlights the need for ongoing research and the development of new therapeutic strategies.

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